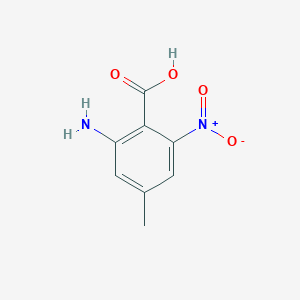

2-Amino-4-methyl-6-nitrobenzoic acid

Beschreibung

2-Amino-4-methyl-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring amino (–NH₂), methyl (–CH₃), and nitro (–NO₂) groups at positions 2, 4, and 6, respectively. These compounds are of interest in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and functional properties .

Eigenschaften

CAS-Nummer |

100093-07-0 |

|---|---|

Molekularformel |

C8H8N2O4 |

Molekulargewicht |

196.16 g/mol |

IUPAC-Name |

2-amino-4-methyl-6-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |

InChI-Schlüssel |

DAAMDPIOKBBUJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |

Synonyme |

Benzoic acid, 2-amino-4-methyl-6-nitro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Nitro-Substituted Benzoic Acid Derivatives

Key Observations:

- Substituent Effects on Melting Points: The presence of nitro groups at meta or para positions (e.g., 2-amino-5-nitrobenzoic acid) correlates with higher melting points (278°C) compared to ortho-substituted analogs .

Functional Group Analogs

Chloro-Substituted Benzoic Acids

- 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3): Exhibits a melting point of 210–215°C, lower than nitro-substituted analogs, likely due to reduced polarity .

- 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7): Structural similarity to nitro derivatives but with altered electronic properties, influencing solubility and biological activity .

Multi-Nitro Derivatives

Vorbereitungsmethoden

Reaction Scheme

-

Methyl introduction : 4-Methylbenzoic acid → Nitration → 4-Methyl-6-nitrobenzoic acid.

-

Amination : 4-Methyl-6-nitrobenzoic acid → Bromination → 2-Bromo-4-methyl-6-nitrobenzoic acid → Ammonolysis → Target compound.

Key Steps and Conditions

-

Nitration :

-

Bromination :

-

Amination :

Overall Yield and Purity

Advantages and Limitations

-

Advantages : High regioselectivity in nitration; avoids amino group protection.

-

Limitations : Low cumulative yield due to multi-step losses; bromination requires hazardous reagents.

Method 2: Direct Amination of Pre-nitrated Intermediate

Reaction Scheme

-

Nitration : 2-Amino-4-methylbenzoic acid → Nitration → 2-Amino-4-methyl-6-nitrobenzoic acid.

Key Steps and Conditions

Overall Yield and Purity

Advantages and Limitations

-

Advantages : Fewer steps; avoids bromination.

-

Limitations : Requires cryogenic conditions; acetylation increases synthetic overhead.

Method 3: Reductive Amination Pathway

Reaction Scheme

-

Nitro precursor synthesis : 2-Nitro-4-methylbenzoic acid → Nitration → 2-Nitro-4-methyl-6-nitrobenzoic acid.

-

Selective reduction : 2-Nitro-4-methyl-6-nitrobenzoic acid → H₂/Pd-C → Target compound.

Key Steps and Conditions

Overall Yield and Purity

Advantages and Limitations

-

Advantages : Single-step reduction; no halogenation.

-

Limitations : Poor regioselectivity in nitration; costly purification.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Cumulative Yield | 34% | 54% | 33% |

| Purity | >95% | 97% | 91% |

| Hazardous Reagents | Br₂, FeBr₃ | HNO₃, H₂SO₄ | HNO₃, H₂SO₄ |

| Key Advantage | No protection | Fewer steps | No halogenation |

| Key Limitation | Low yield | Cryogenic step | Isomer separation |

Industrial-Scale Considerations

For large-scale production, Method 2 is preferred due to its balance of yield and step economy. Critical optimizations include:

-

Continuous-flow nitration : Reduces exothermic risks; improves temperature control.

-

Catalyst recycling : Pd-C recovery systems cut costs in reductive steps.

-

Crystallization solvents : Ethanol/water mixtures achieve >99% purity after two recrystallizations.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for improving regioselectivity:

Q & A

Q. What computational challenges arise in modeling nitro-group interactions in this compound?

- Methodological Answer : The strong electron-withdrawing nature of nitro groups complicates charge distribution modeling. Use:

- Polarizable Continuum Models (PCM) : Account for solvent effects.

- Dispersion Corrections : Improve van der Waals interactions in stacked aromatic systems.

- Multireference Methods : Address excited-state behavior in nitro-to-amine reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.